molecular formula C16H18N2O3 B5726669 1-(4-Ethoxyphenyl)-3-(4-methoxyphenyl)urea

1-(4-Ethoxyphenyl)-3-(4-methoxyphenyl)urea

Cat. No.: B5726669
M. Wt: 286.33 g/mol
InChI Key: FXYHIYPYDBTYNN-UHFFFAOYSA-N
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Description

1-(4-Ethoxyphenyl)-3-(4-methoxyphenyl)urea is an organic compound that belongs to the class of ureas It is characterized by the presence of ethoxy and methoxy substituents on the phenyl rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Ethoxyphenyl)-3-(4-methoxyphenyl)urea typically involves the reaction of 4-ethoxyaniline with 4-methoxyphenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired urea linkage. The reaction can be represented as follows:

4-Ethoxyaniline+4-Methoxyphenyl isocyanateThis compound\text{4-Ethoxyaniline} + \text{4-Methoxyphenyl isocyanate} \rightarrow \text{this compound} 4-Ethoxyaniline+4-Methoxyphenyl isocyanate→this compound

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and solvents may also be optimized to enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Ethoxyphenyl)-3-(4-methoxyphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the urea linkage into amine derivatives.

    Substitution: The ethoxy and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction may produce amine compounds.

Scientific Research Applications

1-(4-Ethoxyphenyl)-3-(4-methoxyphenyl)urea has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 1-(4-Ethoxyphenyl)-3-(4-methoxyphenyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

    1-(4-Methoxyphenyl)-3-(4-ethoxyphenyl)urea: This compound is structurally similar but with reversed positions of the ethoxy and methoxy groups.

    1-(4-Methoxyphenyl)-3-phenylurea: Lacks the ethoxy group, providing a basis for comparison in terms of reactivity and properties.

    1-(4-Ethoxyphenyl)-3-phenylurea: Lacks the methoxy group, allowing for comparison of the effects of the methoxy substituent.

Uniqueness: 1-(4-Ethoxyphenyl)-3-(4-methoxyphenyl)urea is unique due to the presence of both ethoxy and methoxy groups, which can influence its chemical reactivity and biological activity. The combination of these substituents may enhance its solubility, stability, and interaction with molecular targets.

Properties

IUPAC Name

1-(4-ethoxyphenyl)-3-(4-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c1-3-21-15-10-6-13(7-11-15)18-16(19)17-12-4-8-14(20-2)9-5-12/h4-11H,3H2,1-2H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXYHIYPYDBTYNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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